molecular formula C8H11BrClF3N2O2 B12927825 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride

1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B12927825
M. Wt: 339.54 g/mol
InChI Key: RRNWMYUVBQZWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a bromoacetyl group and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the bromoacetyl group: The piperazine ring is then reacted with bromoacetyl chloride in the presence of a base such as triethylamine to introduce the bromoacetyl group.

    Addition of the trifluoroethanone moiety: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include substituted piperazine derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Pharmaceutical Research: It serves as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The trifluoroethanone moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Chloroacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
  • 1-(2-(2-Iodoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
  • 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-difluoroethanone hydrochloride

Uniqueness

1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of both the bromoacetyl and trifluoroethanone moieties. The bromoacetyl group provides a reactive site for covalent modification of biological targets, while the trifluoroethanone moiety enhances the compound’s lipophilicity and potential for membrane interaction. This combination of features makes it a valuable compound for medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H11BrClF3N2O2

Molecular Weight

339.54 g/mol

IUPAC Name

1-[2-(2-bromoacetyl)piperazin-1-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H10BrF3N2O2.ClH/c9-3-6(15)5-4-13-1-2-14(5)7(16)8(10,11)12;/h5,13H,1-4H2;1H

InChI Key

RRNWMYUVBQZWHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)CBr)C(=O)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.